molecular formula C9H13ClN2O B3011920 1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride CAS No. 2172595-14-9

1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride

Cat. No. B3011920
CAS RN: 2172595-14-9
M. Wt: 200.67
InChI Key: AIQCFHGQZDGTIP-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride” is a chemical compound with the CAS Number: 2172460-98-7 . It has a molecular weight of 215.68 . The compound is in the form of a powder and is stored at room temperature .


Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “this compound”, is a topic of interest in the field of chemistry . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H13N3O.ClH/c10-9-11-7-5-13-4-3-8 (7)12 (9)6-1-2-6;/h6H,1-5H2, (H2,10,11);1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It is highly soluble in water and other polar solvents .

Scientific Research Applications

1. Anticancer Potential

  • Imidazole derivatives, similar in structure to 1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride, have been studied for their potential in anticancer treatments. Specifically, certain imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines have demonstrated significant antitumor activity, highlighting the potential of related compounds in cancer research (Temple et al., 1987).

2. Antiulcer and Antisecretory Activity

  • Research on bicyclic compounds, including those similar to this compound, has shown potential in antiulcer and antisecretory activities. This includes a series of tetrahydropyrano- and tetrahydrothiopyrano-[3,4-d]imidazoles, indicating a promising avenue for gastrointestinal treatments (Scarponi et al., 1986).

3. Synthesis of Oligonucleotide Analogues

  • The compound has been used in the selective O-phosphitilation of nucleoside phosphoramidite reagents. This process is crucial for the synthesis of oligonucleotide analogues, which are important in genetic research and therapy (Gryaznov & Letsinger, 1992).

4. Antibacterial Activities

  • Derivatives of similar compounds have shown significant antibacterial activities. This suggests that this compound could be a potential candidate for developing new antibacterial agents (Bildirici et al., 2007).

5. Anti-Inflammatory and Antioxidant Agents

  • Research on 1H-benzo[d]imidazole analogs, which are structurally related to the compound , have shown promising results as anti-inflammatory and antioxidant agents. This suggests a potential for similar compounds in treating inflammatory diseases (Shankar et al., 2017).

6. Synthesis of Heterocyclic Compounds

  • The compound's structure is relevant in the synthesis of various heterocyclic compounds, which are key in the development of new pharmaceuticals and materials (Descours & Festal, 1990).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Imidazole-containing compounds, such as “1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride”, have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . As such, they are likely to continue to be a focus of research in the future, particularly in the development of novel drugs to overcome problems such as antimicrobial resistance .

properties

IUPAC Name

1-cyclopropyl-6,7-dihydro-4H-pyrano[3,4-d]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-2-7(1)11-6-10-8-5-12-4-3-9(8)11;/h6-7H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQCFHGQZDGTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C2CCOC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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